Cas no 46030-10-8 (N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine)
N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine Chemical and Physical Properties
Names and Identifiers
-
- cyclohexyl(ethyl)carbamodithioic acid
- N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine
- Methanedithioic acid, (cyclohexylethylamino)-
- ((cyclohexyl)ethylamino)methanedithioic acid
- N-ETHYL-N-[SULFANYL(CARBONOTHIOYL)]CYCLOHEXANAMINE
- 46030-10-8
- EN300-817763
- DTXSID40196693
- SCHEMBL4457282
-
- MDL: MFCD31591419
- Inchi: 1S/C9H17NS2/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12)
- InChI Key: LAYHGEVCXKHWPT-UHFFFAOYSA-N
- SMILES: SC(N(CC)C1CCCCC1)=S
Computed Properties
- Exact Mass: 203.08
- Monoisotopic Mass: 203.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 36.3Ų
Experimental Properties
- Density: 1.09
- Boiling Point: 270.2°C at 760 mmHg
- Flash Point: 117.2°C
- Refractive Index: 1.565
N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-817763-0.05g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 0.05g |
$348.0 | 2025-03-21 | |
| Enamine | EN300-817763-0.1g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 0.1g |
$364.0 | 2025-03-21 | |
| Enamine | EN300-817763-0.25g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 0.25g |
$381.0 | 2025-03-21 | |
| Enamine | EN300-817763-0.5g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
| Enamine | EN300-817763-1.0g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
| Enamine | EN300-817763-2.5g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
| Enamine | EN300-817763-5.0g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
| Enamine | EN300-817763-10.0g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
| Enamine | EN300-817763-1g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 1g |
$414.0 | 2023-09-02 | ||
| Enamine | EN300-817763-5g |
N-ethyl-N-[sulfanyl(carbonothioyl)]cyclohexanamine |
46030-10-8 | 5g |
$1199.0 | 2023-09-02 |
N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine
N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine (CAS No. 46030-10-8): An Overview of Its Properties, Applications, and Recent Research
N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine (CAS No. 46030-10-8) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound, also known as ethyl cyclohexylthiocarbamate, belongs to the class of thiocarbamates, which are characterized by the presence of a thiocarbonyl group (-C(=S)-) and an amine functional group. The compound's molecular formula is C10H17NS2, and it has a molecular weight of 215.32 g/mol.
The chemical structure of N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine consists of a cyclohexane ring attached to an ethyl group and a thiocarbamate moiety. The thiocarbamate functionality imparts unique chemical properties, making it an interesting compound for both academic research and practical applications. The compound is typically synthesized through the reaction of cyclohexylamine with ethyl isothiocyanate, followed by treatment with a sulfur source such as elemental sulfur or hydrogen sulfide.
N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine has been studied extensively for its potential biological activities. Recent research has highlighted its role in various biological processes, including its ability to modulate enzyme activity and its potential as a therapeutic agent. For instance, studies have shown that this compound can inhibit the activity of certain enzymes involved in metabolic pathways, making it a promising candidate for the development of new drugs targeting metabolic disorders.
In the field of medicinal chemistry, N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine has been explored for its potential as a lead compound in drug discovery. Its unique structure and biological activity make it an attractive starting point for the design and synthesis of more potent and selective analogs. Researchers have used computational methods such as molecular docking and molecular dynamics simulations to predict the binding modes and interactions of this compound with various protein targets, providing valuable insights into its mechanism of action.
Beyond its biological applications, N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine has also found use in materials science. The compound's thiocarbamate functionality can be exploited to create novel materials with specific properties. For example, it can be used as a cross-linking agent in polymer synthesis, leading to the formation of robust and durable materials with enhanced mechanical properties. Additionally, the compound's ability to form stable complexes with metal ions makes it useful in the development of metal-organic frameworks (MOFs) for applications such as gas storage and separation.
The environmental impact of N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine is another area of active research. Studies have focused on understanding its biodegradability and potential effects on aquatic ecosystems. Initial findings suggest that the compound is relatively stable under environmental conditions but can be degraded by microbial action over time. This information is crucial for assessing the environmental safety of products containing this compound.
In summary, N-ethyl-N-sulfanyl(carbonothioyl)cyclohexanamine (CAS No. 46030-10-8) is a multifaceted compound with a wide range of applications in chemistry, biology, and materials science. Its unique chemical structure and biological activity make it an important molecule for both fundamental research and practical applications. As research in this area continues to advance, it is likely that new uses and properties of this compound will be discovered, further expanding its utility in various fields.
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